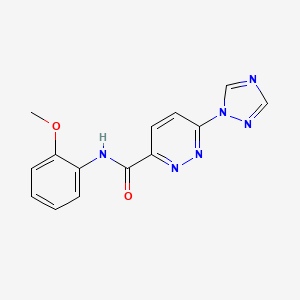
3-Cyclopentyl-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclopentyl-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)propan-1-one is a synthetic organic compound with potential applications in medicinal chemistry and pharmacology. It features a cyclopentyl group, a pyrazin-2-yloxy moiety, and a piperidin-1-yl group, making it a complex molecule with diverse chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopentyl-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)propan-1-one typically involves multiple steps:
-
Formation of the Pyrazin-2-yloxy Intermediate
Starting Material: Pyrazine-2-ol
Reagents: Alkyl halide (e.g., bromoalkane), base (e.g., potassium carbonate)
Conditions: Reflux in an appropriate solvent (e.g., dimethylformamide)
-
Synthesis of Piperidin-1-yl Intermediate
Starting Material: Piperidine
Reagents: Alkyl halide (e.g., 3-bromopropan-1-one)
Conditions: Reflux in an appropriate solvent (e.g., ethanol)
-
Coupling Reaction
Starting Materials: Pyrazin-2-yloxy intermediate, piperidin-1-yl intermediate
Reagents: Coupling agent (e.g., N,N’-dicyclohexylcarbodiimide)
Conditions: Room temperature in an appropriate solvent (e.g., dichloromethane)
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include:
Continuous Flow Chemistry: To enhance reaction efficiency and scalability.
Catalysis: Using catalysts to lower reaction temperatures and increase reaction rates.
Purification Techniques: Such as crystallization or chromatography to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentyl group.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The pyrazin-2-yloxy and piperidin-1-yl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: As a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or psychiatric disorders.
Biological Studies: Investigating its effects on cellular pathways and its potential as a therapeutic agent.
Industrial Chemistry: As an intermediate in the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of 3-Cyclopentyl-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)propan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The pyrazin-2-yloxy group may facilitate binding to certain proteins, while the piperidin-1-yl group could influence the compound’s pharmacokinetic properties.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Cyclopentyl-1-(3-(pyridin-2-yloxy)piperidin-1-yl)propan-1-one
- 3-Cyclopentyl-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)propan-1-one
Uniqueness
3-Cyclopentyl-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)propan-1-one is unique due to the presence of the pyrazin-2-yloxy group, which can confer distinct electronic and steric properties compared to pyridin-2-yloxy or pyrimidin-2-yloxy analogs. This uniqueness can result in different biological activities and pharmacological profiles, making it a valuable compound for further research and development.
Propiedades
IUPAC Name |
3-cyclopentyl-1-(3-pyrazin-2-yloxypiperidin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2/c21-17(8-7-14-4-1-2-5-14)20-11-3-6-15(13-20)22-16-12-18-9-10-19-16/h9-10,12,14-15H,1-8,11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORTGDACWUOSBME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)N2CCCC(C2)OC3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-amino-1-(2,2-difluoroethyl)-N-[3-(propan-2-yloxy)propyl]-1H-pyrazole-3-carboxamide](/img/structure/B2729301.png)
![2-Chloro-N-[2-(4-chloro-3-morpholin-4-ylsulfonylanilino)-2-oxoethyl]-N-methylpropanamide](/img/structure/B2729303.png)
![1-[8-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione](/img/structure/B2729304.png)
![7-(4-ethoxyphenyl)-N-(2-methoxy-5-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2729305.png)

![4-Chloro-2-[(4-methylbenzyl)sulfinyl]-5,6,7,8-tetrahydroquinazoline](/img/structure/B2729308.png)


![methyl 2-amino-4-(3,4-dichlorophenyl)-6-(furan-2-ylmethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2729316.png)
![1-[(4-Chlorophenyl)methyl]-3'-(4-methoxyphenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2729317.png)
![(4E)-4-[2-(2,4,6-trichlorophenyl)hydrazin-1-ylidene]-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione](/img/structure/B2729318.png)
![2-(1-methyl-1H-indol-3-yl)-N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}acetamide](/img/structure/B2729320.png)
![N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-chlorobenzamide](/img/structure/B2729322.png)
![3-[2-(1,3-benzothiazol-2-yl)phenyl]-1-[4-(pyrrolidine-1-sulfonyl)benzoyl]thiourea](/img/structure/B2729323.png)
